Lankacidinol A
Description
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Properties
Molecular Formula |
C27H37NO8 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-2-[[(2S)-2-hydroxypropanoyl]amino]-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |
InChI |
InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,18+,20+,21-,22-,23-,27+/m1/s1 |
InChI Key |
WDAIURVMANXCNS-NWLXFZCXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Lankacidinol A on Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A, a member of the lankacidin family of polyketide antibiotics produced by Streptomyces rochei, exhibits notable antibacterial activity primarily against Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanism underlying its action, focusing on its interaction with the bacterial ribosome. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the involved pathways and workflows to support further research and drug development efforts in this area.
Core Mechanism: Inhibition of Protein Synthesis
The primary antibacterial mechanism of this compound is the inhibition of protein synthesis. This is achieved through its specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
Targeting the Peptidyl Transferase Center
Crystallographic and biochemical studies have revealed that lankacidins, including this compound, bind to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is a critical functional site responsible for catalyzing peptide bond formation, the fundamental step in polypeptide chain elongation. By binding to this center, this compound physically obstructs the proper positioning of aminoacyl-tRNAs in the A-site, thereby sterically hindering the formation of peptide bonds. This leads to a cessation of protein synthesis, ultimately resulting in bacterial growth inhibition.[1][2][3][4][5][6]
dot
Caption: this compound binds to the Peptidyl Transferase Center on the 50S ribosomal subunit, inhibiting peptide bond formation.
Quantitative Data
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound | Organism | MIC (µg/mL) | Notes |
| This compound | Gram-positive bacteria | Data not available | Activity is reported to be comparable to erythromycin (B1671065) in vitro as a protein synthesis inhibitor.[7] |
| 2,18-seco-lankacidinol B | M. luteus, B. subtilis, S. aureus | > 32 | Acyclic analog, suggesting the macrocyclic ring is crucial for significant antibacterial activity.[7] |
| iso-lankacidinol | E. coli (in vitro translation) | Minor inhibition at 10 µM | Stereochemistry of the β-keto-δ-lactone core is important for inhibitory activity.[7] |
Table 2: In Vitro Inhibition Data
| Compound | Assay | Target | IC₅₀ |
| This compound | In vitro protein synthesis | Bacterial Ribosome | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ribosome-targeting antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Method: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Isolate 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
-
Reaction Setup:
-
Utilize a commercial in vitro translation kit (e.g., PURExpress®) which contains all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources, etc.).
-
The reaction is typically programmed with a reporter mRNA, such as that encoding luciferase or a fluorescent protein.
-
In a microplate, combine the IVT system components with the reporter mRNA.
-
-
Addition of Inhibitor:
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction wells.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.
-
-
Detection of Reporter Protein:
-
Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin (B1168401) and measuring the resulting luminescence. For fluorescent proteins, direct fluorescence measurement is performed.
-
-
Data Analysis:
-
Plot the reporter signal against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
dot
Caption: A schematic representation of the in vitro translation (IVT) inhibition assay workflow.
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity of a ligand (this compound) to the ribosome.
-
Preparation of Components:
-
Purify bacterial 70S ribosomes.
-
Synthesize or obtain radiolabeled this compound (e.g., with ³H or ¹⁴C).
-
Prepare a binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT).
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of radiolabeled this compound.
-
Allow the binding to reach equilibrium at an appropriate temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound this compound as a function of the free this compound concentration.
-
Determine the dissociation constant (Kd) from the binding curve, which represents the concentration of this compound at which half of the ribosomes are occupied.
-
Conclusion
This compound exerts its antibacterial effect on Gram-positive bacteria by targeting the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting protein synthesis. While specific quantitative data on its potency (MICs and IC₅₀) are not extensively documented in publicly available literature, its mechanism of action is well-established within the lankacidin class. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel ribosome-targeting antibiotics. Future research should focus on generating comprehensive quantitative data to fully assess the therapeutic potential of this compound.
References
- 1. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating the activity of the peptidyl transferase center of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Lankacidinol A: A Technical Guide to its Function as a Microtubule Stabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lankacidinol A, a member of the lankacidin family of polyketide antibiotics, has emerged as a compound of interest in oncology research due to its potential as a microtubule stabilizing agent. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound and its close analog, Lankacidin C. The antitumor activity of this class of molecules is attributed to their ability to bind to tubulin, promoting microtubule polymerization and stability, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. This document synthesizes the available scientific literature to serve as a resource for researchers investigating the therapeutic potential of this compound.
Introduction
The lankacidin group of antibiotics, isolated from Streptomyces rochei, have demonstrated notable antimicrobial and antitumor properties.[1] While initially recognized for their antibacterial activity through the inhibition of protein synthesis, subsequent research has revealed a distinct mechanism for their anticancer effects.[2][3] Lankacidin C, a prominent member of this family, has been shown to exert its cytotoxic effects on cancer cells by acting as a microtubule stabilizer, a mechanism analogous to the well-known chemotherapeutic agent, paclitaxel.[3][4] this compound, a structurally similar analog of Lankacidin C, is also implicated in this mechanism of action.[4] This guide will delve into the specifics of this microtubule-stabilizing activity, with a focus on this compound, supplemented with the more extensively studied data for Lankacidin C to provide a comprehensive understanding.
Mechanism of Action: Microtubule Stabilization
The primary mechanism underlying the antitumor activity of the lankacidin family is the stabilization of microtubules.[3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably mitotic spindle formation during cell division.[5] By stabilizing microtubules, lankacidins disrupt the delicate balance of microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.
Binding to Tubulin
Computational and experimental studies have demonstrated that lankacidins bind to the paclitaxel-binding site on β-tubulin.[3][6] This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[4] While the precise binding mode of this compound is yet to be fully elucidated, its structural similarity to Lankacidin C suggests a comparable interaction with the tubulin pocket.[4]
Disruption of Mitotic Spindle
The stabilization of microtubules by lankacidins has profound effects on dividing cells. The mitotic spindle, which is responsible for the segregation of chromosomes, is unable to function correctly. This leads to an arrest of the cell cycle at the G2/M phase.[3]
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[3] This programmed cell death is a key outcome of the microtubule-stabilizing effect and is the ultimate cause of the cytotoxic activity observed in cancer cell lines.
Signaling pathway of this compound-induced apoptosis.
Quantitative Data
While specific quantitative data for this compound is limited in the current literature, the available information, in conjunction with data from its close analog Lankacidin C, provides valuable insights into its potency.
Table 1: Tubulin Binding Affinity
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| Lankacidin C | Porcine Cytoskeleton Tubulin | Fluorescence Quenching | 1.06 mM | [4] |
| This compound | Porcine Cytoskeleton Tubulin | Fluorescence Quenching | 654 µM | [4] |
| Lankacidin C | Recombinant Human Tubulin αI-βI | Fluorescence Quenching | 50 ± 13 μM | [2] |
Table 2: Cytotoxicity (IC50) of Lankacidin C
The following data for Lankacidin C provides a benchmark for the expected cytotoxic activity of this compound.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 96 h | 223.5 | [2] |
| T47D | Breast Cancer | 96 h | 11.1 | [2] |
| A549 | Lung Cancer | 72 h | > 100 | [7] |
| HeLa | Cervical Cancer | 72 h | 23.3 | [7] |
| MCF7 | Breast Cancer | 72 h | > 100 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound as a microtubule-stabilizing agent. These protocols are based on studies conducted with Lankacidin C and other microtubule-targeting agents but are directly applicable to the investigation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HeLa, T47D)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time periods (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution (in DMSO)
-
Positive control (e.g., paclitaxel)
-
Negative control (e.g., colchicine)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, reconstitute purified tubulin in general tubulin buffer containing GTP and glycerol to the desired concentration (e.g., 3 mg/mL).[9]
-
Add the desired concentrations of this compound, paclitaxel, colchicine, or vehicle (DMSO) to the wells of the pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.[10]
-
Plot the absorbance versus time to generate polymerization curves.
Immunofluorescence Microscopy for Microtubule Imaging
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.[4]
Conclusion and Future Directions
This compound, as a member of the lankacidin family, holds promise as a microtubule-stabilizing agent for anticancer therapy. Its mechanism of action, involving the stabilization of microtubules leading to mitotic arrest and apoptosis, is well-supported by studies on its close analog, Lankacidin C. The quantitative data, though limited for this compound itself, suggests a comparable, if not slightly more potent, binding affinity to tubulin than Lankacidin C.
Future research should focus on a more detailed characterization of this compound. This includes comprehensive cytotoxicity screening against a broader panel of cancer cell lines, in-depth studies on its effects on tubulin polymerization dynamics, and elucidation of its precise binding mode within the paclitaxel-binding pocket. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical cancer models. The modular nature of the lankacidin scaffold also presents opportunities for medicinal chemistry efforts to synthesize more potent and selective analogs.[11][12] A deeper understanding of the structure-activity relationships within this class of compounds could pave the way for the development of novel and effective microtubule-targeting anticancer drugs.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 3. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assays of Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces species. Members of this class have demonstrated promising antimicrobial activity, primarily through the inhibition of bacterial protein synthesis. Lankacidinol, a related compound, has been shown to be as potent as the well-known macrolide antibiotic erythromycin (B1671065) in inhibiting bacterial polypeptide synthesis in a cell-free system. These application notes provide detailed protocols for conducting essential in vitro antibacterial assays to evaluate the efficacy of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the reviewed scientific literature, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for closely related lankacidin compounds to provide a contextual reference for expected activity.
Table 1: Reported MIC Values for Lankacidin Analogs
| Compound | Bacterial Strain | MIC (µg/mL) |
| Lankacidin C | Micrococcus luteus | Active |
| Bacillus subtilis | Active | |
| Staphylococcus aureus | Active | |
| 2,18-seco-Lankacidinol B | M. luteus | Data not specified |
| B. subtilis | Data not specified | |
| S. aureus | Data not specified | |
| iso-Lankacidinol | E. coli Ribosome Inhibition (in vitro translation assay) | Small but measurable |
Source: Data compiled from studies on lankacidin antibiotics. It is important to note that these values are for related compounds and the activity of this compound should be determined experimentally.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile petri dishes
-
Multipipettor
-
ELISA plate reader (optional, for quantitative measurement)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a 2x working stock solution of this compound in CAMHB.
-
Dispense 100 µL of
-
Application Notes and Protocols for Testing Lankacidinol A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of Lankacidinol A, a polyketide antibiotic with demonstrated antitumor properties. The primary mechanism of action for this compound's cytotoxic effects is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3]
Data Presentation
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and the related compound, Lankacidin C, in various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay Duration | Reference |
| This compound | A549 | Human Lung Carcinoma | > 100 | 72 hours | [4] |
| Lankacidin C | HeLa | Human Cervical Cancer | 223.5 | 96 hours | [5] |
| Lankacidin C | T47D | Human Breast Cancer | 115.2 | 96 hours | [5] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of this compound's therapeutic potential. Below are detailed protocols for commonly used cytotoxicity and apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, HeLa, T47D, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell lysis.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's mechanism of inducing apoptosis.
References
- 1. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing Microtubule Dynamics with Lankacidinol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol A, a member of the lankacidin group of antibiotics, has emerged as a molecule of interest in cancer research due to its interaction with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drugs. This compound, along with its parent compound Lankacidin C, has been identified as a microtubule stabilizing agent. This activity is attributed to its ability to bind to the paclitaxel (B517696) binding site on β-tubulin, thereby promoting tubulin polymerization and stabilizing microtubules. This mechanism is similar to that of the widely used chemotherapeutic drug, paclitaxel.
These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of this compound. This assay is a fundamental tool for researchers investigating the mechanism of action of potential anticancer compounds that target the tubulin-microtubule system.
Mechanism of Action
This compound exerts its biological effects by directly interacting with tubulin, the fundamental building block of microtubules. The proposed signaling pathway and mechanism of action are as follows:
Caption: Mechanism of this compound-induced microtubule stabilization.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, Lankacidin C, in relation to their interaction with tubulin.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Binding Affinity to free tubulin (Kd) | 1.1 mM | Porcine cytoskeleton tubulin | |
| Lankacidin C | Binding Affinity to free tubulin (Kd) | 546 µM | Porcine cytoskeleton tubulin | |
| Lankacidin C | IC50 (Cell Viability) | ~40 µM (48h) | HeLa | |
| Lankacidin C | IC50 (Cell Viability) | ~15 µM (48h) | T47D |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This protocol is designed to monitor the effect of this compound on the polymerization of tubulin in a cell-free system. The assay measures the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
Troubleshooting & Optimization
Technical Support Center: Mitigating Lankacidinol A Instability for Therapeutic Development
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inherent instability of Lankacidinol A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and execution of experiments aimed at stabilizing this promising therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
Q2: What are the known degradation pathways for this compound?
A2: Early chemical degradation studies have shown two main pathways:
-
Mild Acidic Conditions: Leads to the opening of the 17-membered macrocycle through the cleavage of the C2-C18 bond.
-
Basic Conditions: Can result in the cleavage of the β-keto-δ-lactone core via decarboxylation.
Q3: Are there any known chemical modifications to improve the stability of lankacidins?
Q4: How does the instability of this compound affect its therapeutic development?
Q5: What general formulation strategies can be considered to enhance the stability of macrocyclic compounds like this compound?
A5: For macrocyclic antibiotics, formulation strategies often focus on protecting the labile functional groups. While specific data for this compound is limited, general approaches for sensitive compounds include:
-
Lyophilization (Freeze-Drying): To remove water and reduce hydrolytic degradation.
-
Encapsulation: Using cyclodextrins or liposomes to create a protective barrier around the molecule.
-
pH Control: Formulation with buffers to maintain an optimal pH where the molecule exhibits the greatest stability.
-
Solid-State Formulations: Developing solid dosage forms to minimize degradation in aqueous environments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of the solvent or buffer. | Prepare solutions in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) to determine the optimal pH for stability. Start with neutral to slightly acidic conditions. | Identification of a pH range where this compound exhibits the highest stability. |
| Presence of water leading to hydrolysis. | Use anhydrous solvents for stock solutions and minimize exposure to moisture. For aqueous buffers, consider the use of co-solvents or lyophilization for long-term storage. | Reduced rate of degradation in stock and working solutions. |
| Elevated temperature during storage or experiments. | Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. | Slower degradation kinetics and preservation of compound integrity. |
| Exposure to light. | Protect solutions from light by using amber vials or covering containers with aluminum foil. | Prevention of potential photodegradation. |
Issue 2: Inconsistent Biological Activity in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in cell culture media. | Perform a time-course stability study of this compound in the specific cell culture medium to be used. Analyze samples at different time points by HPLC. | Understanding the half-life of the compound in the assay medium, allowing for appropriate experimental design (e.g., shorter incubation times, replenishment of the compound). |
| Interaction with media components. | Evaluate the stability of this compound in basal media versus complete media containing serum and other supplements. | Identification of media components that may accelerate degradation. |
| Adsorption to plasticware. | Use low-adhesion microplates and polypropylene (B1209903) tubes for storing and handling this compound solutions. | More accurate and reproducible concentrations of the compound in assays. |
Data Presentation
Table 1: Summary of Investigated Chemical Modifications to Enhance Lankacidin Stability
| Modification Strategy | Rationale | Reported Outcome | Reference |
| Introduction of a methyl group at C4 | To sterically hinder degradation pathways and increase the overall chemical stability of the macrocycle. | Increased chemical stability, enabling more challenging synthetic steps such as macrocyclization. | [1][2][3][4] |
| Late-stage formation of the β-keto-δ-lactone core | To circumvent the instability of intermediates containing this fragile functionality during a multi-step synthesis. | Successful synthesis of lankacidin family members by avoiding the premature introduction of the unstable core. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 40°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Dilute aliquots with mobile phase for HPLC analysis at each time point.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 24 and 48 hours.
-
Also, incubate a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 60°C for the same time periods.
-
Prepare solutions of the solid sample and dilute the liquid samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.
-
Monitor the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: General HPLC Method for Stability Analysis of this compound
Objective: To quantify the remaining this compound and detect the formation of degradation products in stability samples.
Instrumentation and Conditions (Example - to be optimized):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Workflow for this compound Stability Assessment.
Caption: Signaling Pathways Activated by Ribosome Inhibition.
Caption: Cellular Consequences of Microtubule Stabilization.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Modular approaches to lankacidin antibiotics. | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
Validation & Comparative
Comparative Analysis of Lankacidinol A and Lankacidin C Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Lankacidinol A and Lankacidin C, supported by experimental data. This analysis delves into their antitumor and antibacterial properties, mechanisms of action, and the subtle yet significant impact of their structural differences.
This compound and Lankacidin C are closely related 17-membered macrocyclic polyketide antibiotics produced by Streptomyces rochei. The primary structural difference lies at the C-2' position of the pyruvamide (B1210208) side chain, where Lankacidin C possesses a ketone, while this compound has a hydroxyl group. This seemingly minor variation can influence their biological activities.
Antitumor Bioactivity: A Tale of Microtubule Stabilization
Both this compound and Lankacidin C exhibit antitumor activity by a mechanism involving the disruption of microtubule dynamics. Similar to the well-known anticancer drug paclitaxel, these molecules act as microtubule stabilizers. This stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.
A comparative study on tubulin polymerization demonstrated that both compounds enhance tubulin assembly. This suggests a shared mechanism of action for their cytotoxic effects against cancer cells.
Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Citation |
| Lankacidin C | HeLa | 223.5 (at 96h) | [1] |
| Lankacidin C | T47D | 11.1 (at 96h) | [1] |
Antibacterial Bioactivity: Targeting Bacterial Protein Synthesis
Lankacidin C is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. It has been reported that Lankacidin C and Lankacidinol have in vitro protein synthesis inhibitory activity comparable to that of erythromycin. This suggests that this compound likely shares a similar antibacterial mechanism and may exhibit a comparable spectrum of activity. However, a direct comparison of their minimum inhibitory concentrations (MICs) across a range of bacterial strains is not extensively documented.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Lankacidin C and incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay assesses the ability of the compounds to promote the assembly of microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a general tubulin buffer.
-
Compound Addition: Add this compound or Lankacidin C at various concentrations to the reaction mixture. A known microtubule stabilizer (e.g., paclitaxel) and an inhibitor (e.g., colchicine) should be used as positive and negative controls, respectively.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of DAPI increases upon binding to polymerized microtubules.
-
Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect of the compounds on tubulin polymerization.
Minimum Inhibitory Concentration (MIC) Determination
This assay is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Serial Dilution: Perform a two-fold serial dilution of this compound and Lankacidin C in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
References
Unlocking New Potential: A Guide to the Prospective Synergistic Activity of Lankacidinol A with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
While Lankacidinol A has demonstrated notable antimicrobial properties as a standalone agent, its potential in synergistic combinations with other natural compounds remains an unexplored frontier in the quest for novel therapeutic strategies. This guide provides a comprehensive overview of the scientific rationale for exploring such combinations, offering a framework for future research and development. Due to the current absence of direct experimental data on the synergistic activity of this compound with other natural compounds, this document focuses on foundational principles, proposes potential synergistic pairings based on mechanistic insights, and outlines a robust experimental workflow for their evaluation.
Understanding this compound
This compound belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces species.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] This mode of action is comparable to macrolide antibiotics like erythromycin.[1] While effective against certain bacteria, the development of antibiotic resistance necessitates the exploration of innovative approaches to enhance its efficacy and broaden its spectrum of activity.
The Power of Synergy: A Mechanistic Overview
Synergistic interactions between antimicrobial agents can lead to a greater combined effect than the sum of their individual effects. This can manifest as increased potency, reduced likelihood of resistance development, and the potential for dose reduction, thereby minimizing toxicity. Several well-established mechanisms underpin the synergistic activity of natural compounds with conventional antibiotics:
-
Enhanced Bioavailability: Some natural compounds can increase the absorption and cellular uptake of other drugs.
-
Inhibition of Resistance Mechanisms: A significant number of natural products can counteract common bacterial resistance strategies, such as inhibiting efflux pumps that expel antibiotics from the cell or enzymes that deactivate drugs.
-
Multi-target Effects: Combining agents that act on different cellular pathways can lead to a more comprehensive and effective disruption of bacterial viability.
Hypothetical Synergistic Combinations with this compound
Based on the known mechanism of this compound and the established synergistic actions of various natural compounds, several promising combinations can be postulated for future investigation.
Table 1: Potential Natural Compound Synergists for this compound
| Natural Compound Class | Example Compound | Proposed Synergistic Mechanism with this compound |
| Terpenoids | Nerol, Carvacrol, Thymol | These membrane-active compounds can increase the permeability of the bacterial cell membrane, facilitating the entry of this compound to its ribosomal target. |
| Flavonoids | Quercetin, Kaempferol, Epigallocatechin gallate (EGCG) | Known to inhibit bacterial efflux pumps, flavonoids could increase the intracellular concentration of this compound, overcoming resistance mechanisms. |
| Tannins | Tannic Acid | Tannic acid can disrupt the bacterial cell wall and membrane, potentially enhancing the uptake of this compound. It has also been shown to synergize with other antibiotics. |
| Alkaloids | Berberine | Berberine can inhibit bacterial cell division and also has efflux pump inhibitory activity, offering a multi-pronged synergistic approach with a protein synthesis inhibitor. |
Proposed Experimental Workflow for Synergy Screening
A systematic approach is crucial to identify and validate potential synergistic interactions between this compound and other natural compounds. The following workflow outlines a standard methodology.
References
Unveiling the Ribosomal Grip: A Crystallographic Comparison of Lankacidinol A and Other Peptidyl Transferase Center Inhibitors
A deep dive into the structural basis of Lankacidinol A's antibiotic activity reveals its precise binding site within the bacterial ribosome, offering a framework for the development of novel antimicrobials. This guide provides a comparative analysis of this compound's ribosomal binding, supported by crystallographic data and contrasted with other antibiotics targeting the peptidyl transferase center (PTC).
This compound, a member of the lankacidin family of antibiotics, exerts its antibacterial effect by targeting the ribosome, the essential cellular machinery for protein synthesis. High-resolution crystallographic studies have been pivotal in elucidating the molecular interactions that underpin its inhibitory mechanism. This guide will dissect the crystallographic evidence for this compound's binding site, compare it with the binding modes of its synergistic partner, Lankamycin, and the well-characterized streptogramin antibiotics, and provide detailed experimental protocols for researchers in the field.
Comparative Analysis of Ribosomal Binding Sites
Crystallographic studies of this compound (often referred to as Lankacidin C in complex with the ribosome) bound to the 50S large ribosomal subunit from Deinococcus radiodurans have definitively placed its binding site within the peptidyl transferase center (PTC).[1][2][3][4] This catalytic hub of the ribosome is responsible for forming peptide bonds between amino acids during protein elongation. By lodging itself in this critical pocket, this compound directly interferes with this fundamental process.[1][2][5][6]
The binding of this compound is further illuminated by its synergistic relationship with Lankamycin, a macrolide antibiotic produced by the same bacterium, Streptomyces rochei.[1][3][4] While this compound occupies the PTC, Lankamycin binds to the adjacent nascent peptide exit tunnel (NPET).[1][3] This simultaneous binding of two distinct molecules to neighboring functional sites enhances their inhibitory effect, a phenomenon also observed with the streptogramin class of antibiotics.[6][7][8][9] Streptogramin A (e.g., Dalfopristin) binds to the PTC, akin to this compound, while Streptogramin B (e.g., Quinupristin) binds to the NPET, similar to Lankamycin.[7][8][9] This convergent evolution of synergistic antibiotic pairs highlights the PTC and NPET as crucial targets for antibacterial drug development.
The following table summarizes the binding sites and inhibitory concentrations of these antibiotics.
| Antibiotic/Component | Class | Ribosomal Binding Site | Target Organism (for IC50/MIC) | IC50 | MIC | Reference |
| This compound (Lankacidin C) | Polyketide | Peptidyl Transferase Center (PTC) | E. coli (cell-free) | Not explicitly stated for LC alone | S. aureus (synergistic with LM) | [3][10] |
| Lankamycin | Macrolide | Nascent Peptide Exit Tunnel (NPET) | E. coli (cell-free) | 275 ± 36 µM | S. aureus (synergistic with LC) | [3][10] |
| Dalfopristin (B1669780) (Streptogramin A) | Streptogramin A | Peptidyl Transferase Center (PTC) | D. radiodurans | - | - | [7] |
| Quinupristin (B39894) (Streptogramin B) | Streptogramin B | Nascent Peptide Exit Tunnel (NPET) | D. radiodurans | - | - | [7] |
Experimental Protocols
The determination of the ribosomal binding site of this compound through crystallography involves a multi-step process, from the purification of ribosomal subunits to the final structural analysis. The following protocols are synthesized from the methodologies described in the primary literature.[3][5][11][12]
Purification of 50S Ribosomal Subunits from Deinococcus radiodurans
-
Cell Culture and Lysis: Deinococcus radiodurans cells are grown in a suitable medium (e.g., TGY broth) to the desired cell density.[13] The cells are then harvested by centrifugation and lysed using mechanical methods such as a French press or sonication in a buffer containing lysozyme (B549824) to break down the cell wall.[13]
-
Ribosome Isolation: The cell lysate is subjected to differential centrifugation to pellet the ribosomes. The crude ribosome pellet is then resuspended and applied to a sucrose (B13894) density gradient for the separation of the 70S ribosomes from other cellular components.
-
Subunit Separation: The purified 70S ribosomes are dissociated into their 30S and 50S subunits by dialysis against a low-magnesium buffer. The subunits are then separated by zonal centrifugation through a sucrose gradient. Fractions containing the 50S subunits are collected and concentrated.
Crystallization of the this compound-50S Ribosome Complex
-
Complex Formation: Purified 50S ribosomal subunits are incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The this compound-50S complex is crystallized using the hanging drop vapor diffusion method. The crystallization drops, containing the complex and a precipitant solution, are equilibrated against a reservoir solution. Crystals typically appear within a few days to weeks.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined structure of the 50S ribosomal subunit as a search model. The initial model is then refined against the collected diffraction data, and the this compound molecule is built into the resulting electron density map.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the crystallographic determination of the this compound binding site on the ribosome.
This comprehensive approach, combining meticulous biochemical purification with high-resolution structural biology, has been instrumental in confirming the precise binding site of this compound. The detailed understanding of its interaction with the ribosomal PTC provides a solid foundation for the structure-based design of new and more potent antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. Purification of the large ribosomal subunit via its association with the small subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into the main S-layer unit of Deinococcus radiodurans reveal a massive protein complex with porin-like features - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
